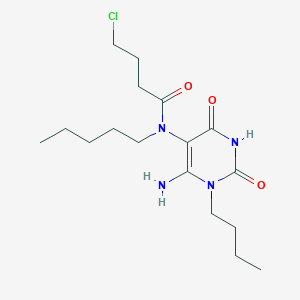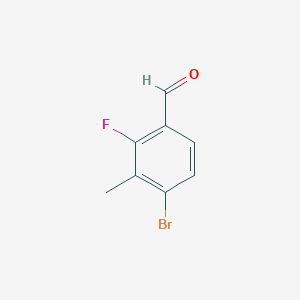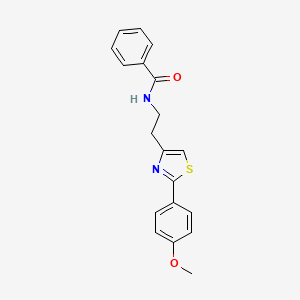![molecular formula C10H15NO2 B2397421 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2190141-20-7](/img/structure/B2397421.png)
1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Oxa-2-azaspiro[35]nonan-2-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Métodos De Preparación
The synthesis of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one typically involves the annulation of cyclopentane and four-membered rings. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated as a potential inhibitor of KRAS G12C, a protein involved in cancer progression.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as the KRAS G12C protein. The compound covalently binds to the cysteine residue of the protein, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds include:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also targets the KRAS G12C protein and exhibits similar biological activity.
6-Oxa-2-azaspiro[3.5]nonan-1-one: This compound shares a similar spirocyclic structure but differs in its functional groups and specific applications.
The uniqueness of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one lies in its specific structural features and its potential as a covalent inhibitor of KRAS G12C, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(6-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-6-10(7-11)4-3-5-13-8-10/h2H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAIUSQGOULFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CCCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/new.no-structure.jpg)

![2-(2-Fluorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide](/img/structure/B2397350.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)

![3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397355.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)

